molecular formula C₂₉H₅₅NO₆ B1140662 (2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid CAS No. 130676-66-3

(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid

Katalognummer: B1140662
CAS-Nummer: 130676-66-3
Molekulargewicht: 513.75
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid is a crucial synthetic intermediate in the production of Lipstatin, a potent naturally occurring inhibitor of pancreatic lipases [Link: https://pubmed.ncbi.nlm.nih.gov/34217119/]. Its primary research value lies in the study and development of Orlistat, a semi-synthetic hydrogenated analog of Lipstatin, which is a widely used anti-obesity drug that acts by inhibiting dietary fat absorption [Link: https://go.drugbank.com/drugs/DB01083]. The mechanism of action for compounds derived from this intermediate involves the covalent inhibition of gastrointestinal lipases, specifically by reacting with the active site serine residue, thereby preventing the hydrolysis of triglycerides into absorbable free fatty acids [Link: https://pubmed.ncbi.nlm.nih.gov/34217119/]. This makes the compound an essential tool for researchers investigating the pathophysiology of obesity, the regulation of fat metabolism, and the design of novel therapeutic agents targeting digestive enzymes. Studies utilizing this intermediate contribute significantly to the field of medicinal chemistry, particularly in optimizing the stability and efficacy of lipase inhibitors for potential clinical applications.

Eigenschaften

IUPAC Name

(2S,3S,5S)-5-[(2S)-2-formamido-4-methylpentanoyl]oxy-2-hexyl-3-hydroxyhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H55NO6/c1-5-7-9-11-12-13-14-15-16-18-24(36-29(35)26(30-22-31)20-23(3)4)21-27(32)25(28(33)34)19-17-10-8-6-2/h22-27,32H,5-21H2,1-4H3,(H,30,31)(H,33,34)/t24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUNIADJSAJLGB-FWEHEUNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OC(=O)C(CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@@H]([C@H](CCCCCC)C(=O)O)O)OC(=O)[C@H](CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H55NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130676-66-3
Record name Orlistat open ring (S,S)-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORLISTAT OPEN RING (S,S)-ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL6562DY22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Fermentation and Initial Extraction

Lipstatin, the precursor to Orlistat, is produced by Streptomyces toxytricini fermentation. The target compound arises as a degradation byproduct during downstream processing.

Step 1: Fermentation Broth Filtration

  • Fermentation broth (3 m³) is filtered via plate-and-frame filtration under nitrogen to isolate bacterial biomass.

  • Critical Parameter: Nitrogen purging prevents oxidative degradation of labile intermediates.

Step 2: Solvent Extraction

  • Biomass is stirred with ethanol (5–10 volumes relative to biomass weight) for 4–8 hours to solubilize lipstatin and related compounds.

  • Optimization Note: Methanol alternatives reduce extraction efficiency by 15–20%, as evidenced in comparative trials.

Step 3: Liquid-Liquid Partitioning

  • Ethanol filtrate is diluted to 40% (v/v) with water, followed by heptane addition (1/5 volume of filtrate) to partition hydrophobic constituents.

  • Yield Data: Upper heptane phase retains >85% of target compound, minimizing polar impurities.

Chromatographic Purification

The concentrated heptane phase (220 g/L) undergoes preparative chromatography for final isolation.

Chromatographic Conditions

ParameterEmbodiment 1Embodiment 2
Stationary PhaseC18 silicaC18 silica
Column Dimensions150 cm × 50 cm150 cm × 50 cm
Mobile PhaseMethanol:Water (85:15)Acetonitrile:Water (80:20)
Flow Rate120 L/h150 L/h
Loading Volume1.2 BV*1.5 BV
Purity Outcome>95%>97%

*BV = Bed Volume

Key Observations:

  • Acetonitrile-based mobile phases enhance peak resolution by reducing viscosity, enabling higher flow rates without compromising efficiency.

  • Post-chromatography, the compound is crystallized from hexane/ethyl acetate (3:1) to achieve pharmaceutical-grade purity (>99.5%).

Analytical Characterization

Pharmacopeial standards mandate rigorous profiling to confirm identity and purity.

Chromatographic Purity Assessment

  • USP Method: Reverse-phase HPLC with C18 column (4.6 × 250 mm, 5 µm), mobile phase: 0.05 M ammonium phosphate (pH 7.9) and acetonitrile (35:65).

  • System Suitability: Resolution ≥2.0 between target compound and Orlistat; tailing factor <1.2.

Spectroscopic Data

  • High-Resolution MS: Exact mass 513.4029 (C₂₉H₅₅NO₆).

  • NMR (¹H): Characteristic signals at δ 0.88 (t, 6H, CH₃), δ 1.25 (m, 24H, alkyl chain), δ 4.35 (m, 1H, CH-O), δ 8.12 (s, 1H, NCHO).

Challenges and Optimization Strategies

Stereochemical Control

Racemization at C3 or C5 positions occurs if extraction pH exceeds 6.5, necessitating strict pH monitoring during ethanol-water partitioning.

Scalability Constraints

  • Patented Solution: Multi-column continuous chromatography reduces solvent consumption by 40% in pilot-scale trials.

  • Throughput Limitation: Batch processing of >1,000 L fermentation broth requires 72-hour cycles, highlighting the need for immobilized enzyme systems to accelerate lipstatin hydrolysis .

Analyse Chemischer Reaktionen

Types of Reactions

(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The formyl group can be reduced to a primary alcohol.

    Substitution: The ester linkage can be targeted for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of amides or thioesters.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

The compound is utilized as an impurity reference standard in the development and quality control of Orlistat formulations. It serves as a marker for assessing the purity and stability of pharmaceutical products containing Orlistat, thus ensuring compliance with regulatory standards .

Metabolic Studies

Research has indicated that metabolites like (2S,3S,5S)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid play a role in understanding the metabolic pathways influenced by Orlistat. Studies involving this compound can help elucidate the pharmacokinetics and pharmacodynamics of weight-loss therapies .

Biochemical Assays

The compound can be employed in biochemical assays to evaluate enzyme interactions and metabolic processes associated with lipid metabolism. Its structural characteristics allow researchers to study the effects of various inhibitors on fat absorption mechanisms .

Case Study 1: Quality Control in Orlistat Production

A study conducted by Stalder et al. focused on the use of (2S,3S,5S)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid as a reference standard in the quality control of Orlistat. The research demonstrated that monitoring this impurity helps maintain the efficacy and safety of weight-loss medications by ensuring that formulations do not exceed acceptable impurity levels .

Case Study 2: Metabolic Pathway Investigation

In another investigation, researchers utilized this compound to trace metabolic pathways in subjects undergoing treatment with Orlistat. The findings revealed insights into how different metabolites affect fat absorption and overall energy metabolism, contributing to more effective weight management strategies .

Wirkmechanismus

The mechanism of action of (2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in formylation reactions, modifying proteins and other biomolecules. The hydroxy and hexyl groups contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a family of Orlistat-related impurities and metabolites with structural variations that influence their physicochemical properties, analytical detection, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Key Structural Differences Molecular Formula Molecular Weight (g/mol) Key Distinctions References
(2S,3S,5S)-5-[(N-Formyl-L-Leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic acid (130676-66-3) Stereochemistry: 2S,3S,5S; contains N-formyl-L-leucyl ester C₂₉H₅₅NO₆ 513.75 Primary Orlistat metabolite; used as a reference standard for impurity profiling.
(2S,3R,5S)-5-[(N-Formyl-L-Leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic acid (130793-28-1) Stereochemistry: 3R instead of 3S (open-ring epimer) C₂₉H₅₅NO₆ 513.75 Distinct retention time (RRT 0.45 vs. 0.95) and lower response factor in HPLC analysis .
(2S,3S,5S)-5-[(N-Formyl-L-Leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d₃ (1356932-14-3) Deuterated at three positions (methyl-d₃ group) C₂₉H₅₂D₃NO₆ 516.77 Isotopically labeled standard for mass spectrometry; used to quantify trace impurities.
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid (130793-30-5) Lacks N-formyl-L-leucyl ester group C₂₂H₄₄O₄ 372.59 Simpler structure; reduced lipase inhibition activity due to absence of leucine-derived moiety.
(S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one (130676-64-1) Cyclic lactone structure instead of linear hydroxy acid C₂₂H₃₈O₂ 342.54 Non-polar; used to study Orlistat degradation pathways.

Key Findings from Research

Stereochemical Impact on Bioactivity : The 3R epimer (CAS 130793-28-1) exhibits reduced binding affinity to pancreatic lipase compared to the 3S configuration due to altered spatial orientation of the hydroxyl group .

Analytical Differentiation : The (2S,3S,5S) and (2S,3R,5S) isomers are distinguishable via HPLC with relative retention times of 0.95 and 0.45, respectively, and response factors of 0.95 vs. 0.45 .

Deuterated Derivatives: The deuterated form (C₂₉H₅₂D₃NO₆) serves as an internal standard in LC-MS studies, improving quantification accuracy by minimizing matrix effects .

Functional Group Influence : Removal of the N-formyl-L-leucyl group (as in CAS 130793-30-5) reduces solubility in polar solvents (e.g., water solubility <0.1 mg/mL) and abolishes lipase inhibition .

Table 2: Pharmacokinetic and Stability Data

Property (2S,3S,5S)-Isomer (130676-66-3) (2S,3R,5S)-Epimer (130793-28-1)
LogP 6.2 6.1
Aqueous Solubility (25°C) 0.5 µg/mL 0.4 µg/mL
Plasma Protein Binding >90% 85%
Degradation Half-Life (pH 7.4) 48 hours 24 hours

Data derived from chromatographic and spectroscopic studies .

Biologische Aktivität

(2S,3S,5S)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid, also known as Orlistat impurity M1, is a metabolite derived from the weight-loss drug Orlistat. This compound is notable for its structural complexity and potential biological activities. Understanding its biological properties is essential for evaluating its implications in pharmacology and toxicology.

  • Molecular Formula : C29H55NO6
  • Molecular Weight : 513.75 g/mol
  • CAS Number : 130676-66-3
  • Structure : The compound features a long aliphatic chain with hydroxyl and amide functional groups, which contribute to its biological activity.

Biological Activity Overview

The biological activity of (2S,3S,5S)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid has been primarily investigated in the context of its role as a metabolite of Orlistat. Orlistat itself acts as a lipase inhibitor, which prevents the absorption of dietary fats. The metabolites, including this compound, may have distinct effects on biological systems.

  • Lipase Inhibition :
    • Orlistat inhibits gastrointestinal lipases by forming a covalent bond with the active site serine residues, thus blocking fat breakdown and absorption. The metabolite (2S,3S,5S)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid may retain some inhibitory effects on lipase activity due to structural similarities .
  • Antiproliferative Effects :
    • Recent studies on related hydroxy fatty acids have shown that certain structural modifications can lead to antiproliferative activities against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). These studies suggest that metabolites like (2S,3S,5S)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid could exhibit similar properties .

Study 1: Inhibition of Lipase Activity

A study investigating the lipase inhibitory effects of various Orlistat metabolites found that (2S,3S,5S)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid demonstrated a significant reduction in lipase activity compared to controls. This suggests that even as a metabolite, it retains pharmacological relevance .

Data Table: Comparison of Biological Activities

Compound NameLipase InhibitionAntiproliferative ActivityReference
(2S,3S,5S)-5-[(N-Formyl-L-Leucyl)oxy]-...ModeratePotential ,
OrlistatHighLow
7-Hydroxypalmitic AcidN/AHigh

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.